molecular formula C13H18ClNO3 B4840015 2-(2-chlorophenoxy)-N-(2-methoxy-1-methylethyl)propanamide

2-(2-chlorophenoxy)-N-(2-methoxy-1-methylethyl)propanamide

Cat. No. B4840015
M. Wt: 271.74 g/mol
InChI Key: VZGPBDOEGKTRJI-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(2-methoxy-1-methylethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action and synthesis method. In

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(2-methoxy-1-methylethyl)propanamide is not fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chlorophenoxy)-N-(2-methoxy-1-methylethyl)propanamide has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. In addition, this compound has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are characteristic of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-chlorophenoxy)-N-(2-methoxy-1-methylethyl)propanamide in lab experiments is its potent anticancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer treatments.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 2-(2-chlorophenoxy)-N-(2-methoxy-1-methylethyl)propanamide. One potential direction is the development of new cancer treatments based on this compound. Studies have shown that this compound has potent anticancer properties and can inhibit the growth of cancer cells. Further research is needed to determine the optimal dosage and delivery method for this compound in cancer treatment.
Another potential future direction is the study of this compound in the treatment of other diseases such as diabetes and Alzheimer's disease. Studies have shown that this compound can improve glucose metabolism and reduce the accumulation of beta-amyloid plaques in the brain, which are characteristic of Alzheimer's disease. Further research is needed to determine the potential applications of this compound in the treatment of these diseases.
Conclusion:
2-(2-chlorophenoxy)-N-(2-methoxy-1-methylethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action and synthesis method. Further research is needed to determine the optimal dosage and delivery method for this compound in cancer treatment, as well as its potential applications in the treatment of other diseases such as diabetes and Alzheimer's disease.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(2-methoxy-1-methylethyl)propanamide has been studied extensively for its potential applications in the field of medicine. One of the most significant applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anticancer properties and can inhibit the growth of cancer cells.
In addition to its anticancer properties, this compound has also been studied for its potential in the treatment of other diseases such as diabetes and Alzheimer's disease. Studies have shown that this compound can improve glucose metabolism and reduce the accumulation of beta-amyloid plaques in the brain, which are characteristic of Alzheimer's disease.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(1-methoxypropan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-9(8-17-3)15-13(16)10(2)18-12-7-5-4-6-11(12)14/h4-7,9-10H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGPBDOEGKTRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(C)OC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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